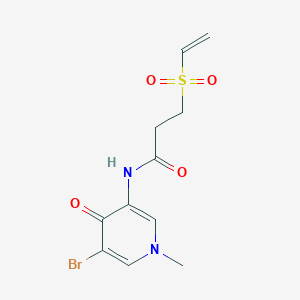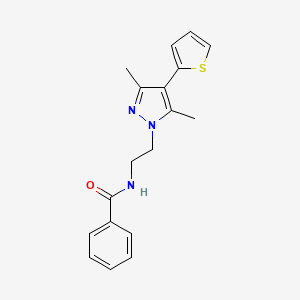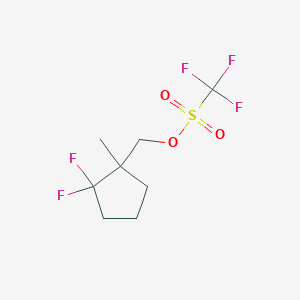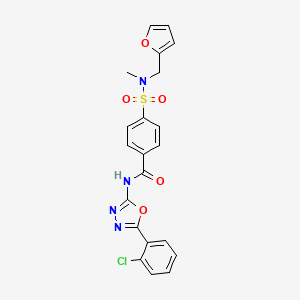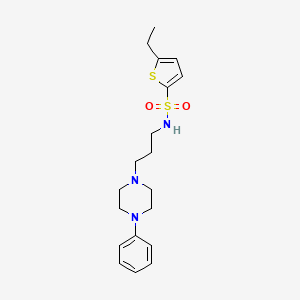
5-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H27N3O2S2 and its molecular weight is 393.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis using microbial systems is a significant area in the metabolism of drugs like LY451395, a biaryl-bis-sulfonamide and a potent potentiator of AMPA receptors. Actinoplanes missouriensis has been applied to produce mammalian metabolites of LY451395, aiding in detailed nuclear magnetic resonance spectroscopy-based structural characterization, with significant implications for clinical investigations (Zmijewski et al., 2006).
Material Science and Pharmaceuticals
Thiophene, a core component of the chemical , is heavily involved in material science and pharmaceutical applications. It shows a broad spectrum of biological activities, which has significant implications for developing antibacterial, antifungal, antioxidant, antiviral, and anticancer agents. Its role in material science, especially in the development of thin-film transistors, chemical sensors, and solar cells, is also noteworthy (Nagaraju et al., 2018).
Antibacterial and Antifungal Applications
Sulfonamide moiety, a part of the chemical structure, is known for its incorporation into compounds with significant antibacterial and antifungal properties. This includes the synthesis of various novel compounds with sulfonamide moiety intended for use as antibacterial agents, exhibiting high activity against several pathogens (Azab et al., 2013).
Synthesis of Sulfonamides
Sulfonamides, a crucial category of compounds in medical chemistry, have seen innovative methods of synthesis for applications in receptor antagonism. New methods have been developed to overcome the challenges of standard sulfonamide formation, leading to more potent compounds at various receptors (Yan et al., 2006).
Photoswitchable Fluorescent Properties
Photoswitching and fluorescent properties of sulfone derivatives, including those similar to the chemical , have been extensively studied. The influence of various substituents on the photoswitching and fluorescent properties is critical for applications in super-resolution fluorescence microscopies, indicating a significant role in imaging and sensor technologies (Morimoto et al., 2017).
5-HT Receptor and Serotonin Transporter Studies
Arylsulfonamides and their derivatives have been a focal point in the study of 5-HT receptors and serotonin transporters. These studies involve the synthesis and biological evaluation of derivatives, often leading to the identification of compounds with high selectivity and affinity for specific 5-HT receptors, contributing to understanding and potentially treating various central nervous system disorders (Yoo et al., 2010).
Mechanism of Action
Target of action
Compounds with a phenylpiperazine structure are often found to interact with the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and inhibiting it can have various effects on the nervous system.
Mode of action
Phenylpiperazine compounds often act as inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing it from interacting with its usual substrates and thus inhibiting its function.
Biochemical pathways
The inhibition of acetylcholinesterase can affect the cholinergic system, which plays a key role in memory and learning . This can have downstream effects on various neurological pathways.
Result of action
The inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. This can result in improved cognitive function, particularly in conditions where acetylcholine levels are low, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide are largely defined by its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for learning and memory
Cellular Effects
In terms of cellular effects, 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide’s inhibitory action on AChE can influence various cellular processes. By inhibiting AChE, the compound can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves binding interactions with AChE, leading to inhibition of the enzyme . This results in an increase in acetylcholine levels, which can influence various cellular processes. The compound’s inhibitory action against AChE is thought to be a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Properties
IUPAC Name |
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-2-18-9-10-19(25-18)26(23,24)20-11-6-12-21-13-15-22(16-14-21)17-7-4-3-5-8-17/h3-5,7-10,20H,2,6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHKHVXOLPDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(Benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2596494.png)
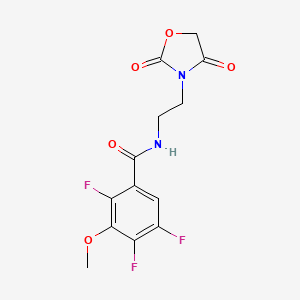
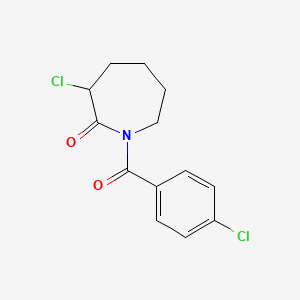
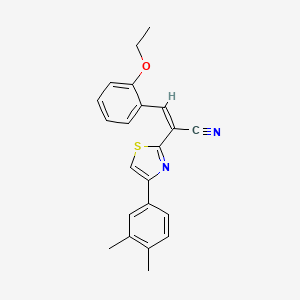
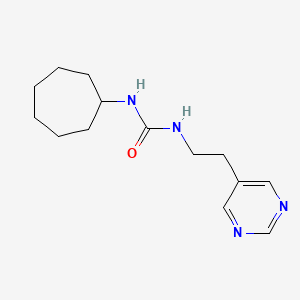

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)
![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)
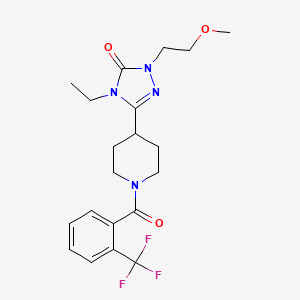
![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)
